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molecular formula C9H10BrNO2 B1600387 1-(3-Bromopropyl)-4-nitrobenzene CAS No. 53712-77-9

1-(3-Bromopropyl)-4-nitrobenzene

Cat. No. B1600387
M. Wt: 244.08 g/mol
InChI Key: QQUGTTJYNYXZSW-UHFFFAOYSA-N
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Patent
US05229400

Procedure details

1-Bromo-3-phenylpropane (19.7 mmol) was added slowly to a solution of sulfuric acid (7.4 g) and nitric acid (5.4 g) at ambient temperature and stirred at 60° C. The residue (mixture of ortho and para) was purified by column chromatography on silica gel. Yield 63.7%
Quantity
19.7 mmol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.S(=O)(=O)(O)O.[N+:16]([O-])([OH:18])=[O:17]>>[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:16]([O-:18])=[O:17])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
19.7 mmol
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Name
Quantity
7.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.4 g
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The residue (mixture of ortho and para)
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
BrCCCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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